Cas no 643-65-2 (3-Methylbenzophenone)

3-Methylbenzophenone 化学的及び物理的性質
名前と識別子
-
- Phenyl(m-tolyl)methanone
- Phenyl m-tolyl ketone
- m-Methyl Acetophenone
- 2-Phenylacetoacetbenzene
- 3-Methylbenzophenone
- (3-methylphenyl)-phenylmethanone
- Phenyl 3-tolyl ketone
- 3-Methyl-benzophenone
- Benzophenone, 3-methyl-
- Methanone, (3-methylphenyl)phenyl-
- URBLVRAVOIVZFJ-UHFFFAOYSA-N
- 7292QZ59E1
- 3-methylphenyl phenyl ketone
- 3-Benzoyltoluene
- m-Methylbenzophenone
- zlchem 905
- 3-methyl benzophenone
- phenyl-m-tolyl-methanone
- m-tolyl(phenyl)methanone
- 3-Methylbenzo
- AC-13761
- W-104847
- 3-Methylbenzophenone, 99%
- D71224
- AS-58228
- M1247
- MFCD00008535
- (3-Methylphenyl)(phenyl)methanone
- SCHEMBL81347
- FT-0616128
- (3-Methylphenyl)(phenyl)methanone #
- AKOS009158699
- InChI=1/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3
- 643-65-2
- CS-0153232
- SY048910
- NS00022616
- URBLVRAVOIVZFJ-UHFFFAOYSA-
- EINECS 211-401-7
- DTXSID40214528
- Q27266051
- (3-Methylphenyl)phenylmethanone
- UNII-7292QZ59E1
-
- MDL: MFCD00008535
- インチ: 1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3
- InChIKey: URBLVRAVOIVZFJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]
- BRN: 2045488
計算された属性
- せいみつぶんしりょう: 196.08900
- どういたいしつりょう: 196.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 無色粘稠液体。
- 密度みつど: 1.095
- ゆうかいてん: 2°C
- ふってん: 316°C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: 1.597-1.599
- ようかいど: Difficult to mix.
- すいようせい: 不溶性
- PSA: 17.07000
- LogP: 3.22600
- じょうきあつ: 0.0±0.6 mmHg at 25°C
- ようかいせい: 水に溶けない。
3-Methylbenzophenone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
3-Methylbenzophenone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Methylbenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | IJ616-5g |
3-Methylbenzophenone |
643-65-2 | 95.0%(T) | 5g |
¥271.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X39975-5g |
3-Methylbenzophenone |
643-65-2 | 98% | 5g |
¥161.0 | 2023-09-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25661-100g |
3-Methylbenzophenone, 97% |
643-65-2 | 97% | 100g |
¥1656.00 | 2023-03-15 | |
TRC | M454545-100mg |
3-Methylbenzophenone |
643-65-2 | 100mg |
$ 70.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 198056-10G |
3-Methylbenzophenone |
643-65-2 | 99% | 10G |
¥940.47 | 2022-02-24 | |
Ambeed | A312712-100g |
3-Methylbenzophenone |
643-65-2 | 98% | 100g |
$132.0 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158277-25g |
3-Methylbenzophenone |
643-65-2 | 95% | 25g |
¥629.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | IJ616-1g |
3-Methylbenzophenone |
643-65-2 | 95.0%(T) | 1g |
¥109.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158277-100g |
3-Methylbenzophenone |
643-65-2 | 95% | 100g |
¥1799.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1247-5G |
3-Methylbenzophenone |
643-65-2 | >95.0%(T) | 5g |
¥120.00 | 2024-04-16 |
3-Methylbenzophenone サプライヤー
3-Methylbenzophenone 関連文献
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1. The chemistry of fungi. Part LXX. Synthesis of some xanthonesRodney C. Ellis,W. Basil Whalley,Kenneth Ball J. Chem. Soc. Perkin Trans. 1 1976 1377
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Parthasarathy Gandeepan,Chen-Hsun Hung,Chien-Hong Cheng Chem. Commun. 2012 48 9379
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George V. Theodosopoulos,Christopher M. Hurley,Jimmy W. Mays,Georgios Sakellariou,Durairaj Baskaran Polym. Chem. 2016 7 4090
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4. 411. The rearrangement of NN-diacylanilnes and the nuclear benzoylation of anilinesJ. F. J. Dippy,V. Moss J. Chem. Soc. 1952 2205
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Tatsuya Itou,Yasuharu Yoshimi,Keisuke Nishikawa,Toshio Morita,Yutaka Okada,Nobuyuki Ichinose,Minoru Hatanaka Chem. Commun. 2010 46 6177
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HuiMei Cai,GuangZhi Shang,JuZhou Zhang,GuShuai Tao,GuiJie Chen,XiaoChun Wan Anal. Methods 2015 7 9026
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7. 449. Rottlerin. Part VIII. The rottlerone changeAlexander McGookin,Alexander Robertson,T. H. Simpson J. Chem. Soc. 1951 2021
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Yuanyuan Li,Jialin Xu,Dongli Li,Hang Ma,Yu Mu,Xueshi Huang,Liya Li Food Funct. 2020 11 8297
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Huimei Cai,Shuilin Ji,Juzhou Zhang,Guangzhi Shang,Gushuai Tao,Chuanyi Peng,Guijie Chen,Ruyan Hou,Liang Zhang,Xiaochun Wan Anal. Methods 2017 9 2957
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Yu-Hsuan Wang,Peter Wan Photochem. Photobiol. Sci. 2015 14 1120
3-Methylbenzophenoneに関する追加情報
Professional Introduction to 3-Methylbenzophenone (CAS No. 643-65-2)
3-Methylbenzophenone, with the chemical formula C14H12O and CAS number 643-65-2, is a well-studied aromatic ketone that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and material science. This compound, characterized by a methyl group substituent on a benzophenone core, exhibits unique chemical properties that make it a versatile intermediate in synthetic chemistry and a subject of interest in various industrial applications.
The structural motif of 3-Methylbenzophenone consists of two benzene rings connected by a carbonyl group, with a methyl group attached to one of the aromatic rings. This configuration imparts distinct reactivity patterns, making it a valuable building block for constructing more complex molecular architectures. In recent years, advancements in synthetic methodologies have enabled researchers to explore novel derivatives of 3-Methylbenzophenone, expanding its utility in drug discovery and polymer chemistry.
One of the most notable applications of 3-Methylbenzophenone is in the realm of photobiology and photochemistry. The compound's ability to absorb UV light efficiently has led to its use as an ingredient in sunscreen formulations and as a photoinitiator in industrial processes. Specifically, its photochemical properties have been leveraged in the development of advanced polymerization techniques, where it serves as a catalyst for cross-linking reactions under controlled light exposure.
Recent research has also highlighted the potential of 3-Methylbenzophenone in medicinal chemistry. Studies have demonstrated its role as a precursor in the synthesis of bioactive molecules, including certain pharmacophores that exhibit antimicrobial and anti-inflammatory properties. The compound's structural framework allows for modifications that can fine-tune its biological activity, making it a promising scaffold for developing new therapeutic agents. For instance, researchers have investigated its derivatives as potential candidates for treating skin disorders and inflammatory conditions.
The industrial significance of 3-Methylbenzophenone extends beyond pharmaceuticals into the realm of material science. Its incorporation into organic semiconductors and conductive polymers has shown promise in the development of flexible electronics and optoelectronic devices. The compound's electron-withdrawing nature enhances charge transport properties, making it an attractive component in next-generation electronic materials. Furthermore, its stability under various environmental conditions ensures consistent performance in these applications.
In academic research, 3-Methylbenzophenone continues to be a focal point for studying molecular interactions and reaction mechanisms. Its participation in photochemical reactions, such as Norrish type I and II cleavage, provides insights into energy transfer processes that are relevant to both natural systems and artificial photosynthetic devices. These studies not only contribute to fundamental chemical understanding but also inform the design of more efficient light-harvesting systems.
The synthesis of 3-Methylbenzophenone itself is another area where innovation has flourished. Modern synthetic routes often employ catalytic methods that improve yield and reduce environmental impact. For example, transition metal-catalyzed cross-coupling reactions have been utilized to construct the benzophenone core with high precision. Such advancements align with global efforts to promote sustainable chemistry practices.
From an economic perspective, the demand for 3-Methylbenzophenone remains robust due to its widespread use across multiple industries. Manufacturers have optimized production processes to meet this demand while adhering to stringent quality control measures. The compound's commercial availability ensures that researchers and industrial chemists can access it reliably for their respective projects.
The future prospects for 3-Methylbenzophenone are bright, with ongoing research exploring new applications and refining existing ones. As our understanding of molecular interactions deepens, so too does the potential for this versatile compound to contribute to scientific and technological progress. Whether in pharmaceuticals, materials science, or advanced manufacturing, 3-Methylbenzophenone (CAS No. 643-65-2) continues to be a cornerstone of innovation.
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